N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Description
This compound belongs to the imidazole-derived sulfanyl acetamide class, characterized by a central 1H-imidazole core substituted with 3-methoxyphenyl (position 2) and 4-methoxyphenyl (position 5) groups. A sulfanyl acetamide side chain is attached to position 4 of the imidazole, terminating in a 4-fluorophenyl moiety.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S/c1-31-20-12-6-16(7-13-20)23-25(29-24(28-23)17-4-3-5-21(14-17)32-2)33-15-22(30)27-19-10-8-18(26)9-11-19/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJXOVNLUVKCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Fluorophenyl group : Enhances lipophilicity and may contribute to biological activity.
- Imidazole ring : Known for its role in various biological processes, including enzyme inhibition.
- Sulfanyl moiety : May enhance the compound's interaction with biological targets.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Kinases : The imidazole component is known to interact with kinases, potentially inhibiting pathways involved in inflammation and cancer proliferation.
- Anti-inflammatory Activity : Studies suggest that compounds with similar structures can suppress the release of pro-inflammatory cytokines like TNFα, indicating a possible anti-inflammatory role .
- Anticancer Properties : Preliminary data show that related compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also have anticancer activity .
Efficacy in Preclinical Models
Case Studies and Clinical Implications
- Anti-cancer Activity : A case study involving a related imidazole compound demonstrated significant tumor suppression in xenograft models, suggesting that this compound could be developed into a therapeutic agent for cancer treatment.
- Inflammatory Diseases : Given its potential to inhibit TNFα release, this compound could be explored for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Comparison with Similar Compounds
Core Heterocycle and Substitution Patterns
Target Compound :
- Core : 1H-imidazole.
- Substituents :
- Position 2: 3-methoxyphenyl.
- Position 5: 4-methoxyphenyl.
- Position 4: Sulfanyl acetamide linked to 4-fluorophenyl.
Similar Compound 1 :
- Name : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ().
- Core : 1H-imidazole.
- Substituents :
- Position 4: 4-fluorophenyl.
- Position 2: Methylsulfinyl group.
- Position 5: Pyridyl ring.
- Key Differences : The pyridyl substitution and methylsulfinyl group introduce distinct electronic and steric effects compared to the methoxyphenyl groups in the target compound. This may alter binding affinity in biological targets .
Similar Compound 2 :
- Name : N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide ().
- Core : 1H-imidazole.
- Substituents :
- Position 1: 2-methoxyethyl.
- Position 2: Methylsulfanyl.
- Position 5: Pyridyl and propionamide groups.
- Key Differences : The 2-methoxyethyl and propionamide substituents may enhance solubility but reduce lipophilicity compared to the target compound’s methoxyphenyl and acetamide groups .
Similar Compound 3 :
Pharmacophoric Features and Electronic Properties
| Feature | Target Compound | Similar Compound 1 | Similar Compound 3 |
|---|---|---|---|
| Aromatic Groups | 3-/4-Methoxyphenyl | 4-Fluorophenyl, Pyridyl | Thiophen-2-yl |
| Sulfur-Containing Group | Sulfanyl (S) | Methylsulfinyl (SO) | Sulfanyl (S) |
| Fluorine Presence | 4-Fluorophenyl | 4-Fluorophenyl | 4-Fluorophenyl |
| Solubility Modifiers | Methoxy groups | Pyridyl, Methylsulfinyl | Ethyl group |
Crystallographic and Structural Insights
- Target Compound: No crystallographic data are provided in the evidence. However, analogous imidazole derivatives (e.g., ) were refined using SHELXL , highlighting the importance of software like SHELX in resolving complex substituent arrangements.
- Similar Compound 1 : Crystallized as a dihydrate, with hydrogen-bonding networks involving the pyridyl and sulfinyl groups .
- Similar Compound 3 : Triazole derivatives often exhibit planar geometries, favoring stacking interactions absent in bulkier imidazole-based structures .
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s methoxyphenyl groups may complicate synthesis compared to pyridyl or thiophene derivatives, requiring protective group strategies .
- Biological Data Gap: No activity data (e.g., IC₅₀, pharmacokinetics) are available in the evidence, limiting direct pharmacological comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
